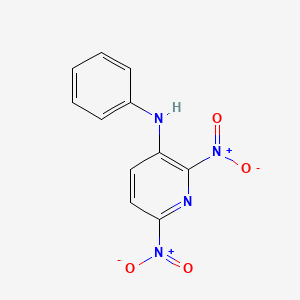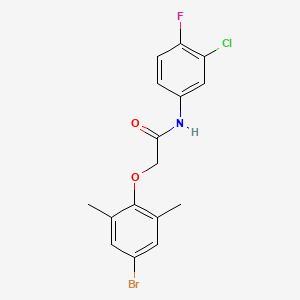
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is not fully understood, but it is believed to act on multiple targets within cells. One proposed mechanism is that ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is its high purity, which allows for accurate and reproducible experiments. Additionally, its multiple potential therapeutic applications make it a versatile compound for research. However, one limitation of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A and its potential therapeutic applications in various diseases. Finally, the development of more soluble forms of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A may increase its usefulness in future research.
Synthesemethoden
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A can be synthesized through a multi-step process involving the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with ammonium acetate and ethyl chloroacetate. This process yields ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has shown promising results in various scientific studies, including its potential use in cancer treatment. In vitro studies have demonstrated that ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell division. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-6-5-7-11(18)8-10/h5-8,14H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGGFAIWSYFTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5101425.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)
![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)